4-(2-Acetoxyphenyl)-2-methyl-1-butene

説明

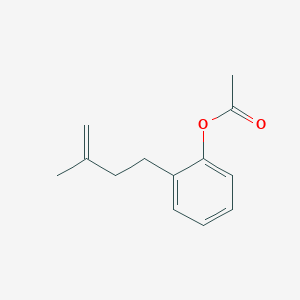

4-(2-Acetoxyphenyl)-2-methyl-1-butene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain

作用機序

Target of Action

It is known that similar compounds, such as acetylsalicylic acid (aspirin), primarily target the prostaglandin cyclooxygenases-1 (cox-1) and cox-2 . These enzymes play a crucial role in the inflammatory response, pain perception, and fever .

Mode of Action

This inhibition could be achieved through the acetylation of these enzymes, which is irreversible .

Biochemical Pathways

Compounds like acetylsalicylic acid that inhibit cox-1 and cox-2 enzymes can affect the arachidonic acid cascade, leading to a decrease in the production of prostaglandins and thromboxanes . These substances are involved in inflammation, pain, and fever .

Pharmacokinetics

Similar compounds like acetylsalicylic acid are rapidly hydrolyzed into inactive acetate and salicylate by esterases, preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized acetylsalicylic acid in blood is 20–30 min .

Result of Action

Based on its structural similarity to acetylsalicylic acid, it may also have anti-inflammatory, analgesic, and antipyretic effects .

Action Environment

It is known that the stability of similar compounds, like boronic esters, can be affected by air and moisture .

生化学分析

Biochemical Properties

4-(2-Acetoxyphenyl)-2-methyl-1-butene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response The interaction with COX-2 is particularly noteworthy as it can lead to the inhibition of this enzyme, thereby reducing inflammation

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-2 can lead to changes in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other cellular processes . Moreover, this compound may affect the expression of genes involved in inflammatory responses, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit the activity of COX-2 by binding to its active site, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory properties. Additionally, this compound may also influence other molecular pathways by modulating the activity of various enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods This degradation can lead to a reduction in its efficacy and changes in its biochemical properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver damage and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as COX-2 . The compound can influence the metabolic flux of arachidonic acid, leading to changes in the levels of various metabolites, including prostaglandins and other eicosanoids. These changes can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as COX-2 . Additionally, it may also be found in other subcellular compartments, including the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. The targeting signals and post-translational modifications that direct this compound to specific compartments are still being studied, but they play a critical role in determining its overall activity and function.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyphenyl)-2-methyl-1-butene typically involves the esterification of 2-hydroxyacetophenone with acetic anhydride, followed by a series of reactions to introduce the butene chain. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

4-(2-Acetoxyphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

4-(2-Acetoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

類似化合物との比較

Similar Compounds

4-(2-Hydroxyphenyl)-2-methyl-1-butene: Similar structure but with a hydroxyl group instead of an acetoxy group.

4-(2-Methoxyphenyl)-2-methyl-1-butene: Contains a methoxy group instead of an acetoxy group.

4-(2-Acetylphenyl)-2-methyl-1-butene: Features an acetyl group instead of an acetoxy group.

Uniqueness

4-(2-Acetoxyphenyl)-2-methyl-1-butene is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.

生物活性

4-(2-Acetoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol. This compound features a butene chain with an acetoxy group attached to a phenyl ring, which enhances its reactivity and solubility. Its potential therapeutic applications have garnered interest in medicinal chemistry and organic synthesis, particularly concerning its biological activity.

Chemical Structure and Properties

The unique structure of this compound influences its biological interactions. The acetoxy group at the ortho position relative to the butene chain is crucial for its reactivity and potential interactions with biological targets. This configuration differentiates it from similar compounds, affecting its solubility, stability, and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Structure | Structure |

| Acetoxy Group Position | Ortho to Butene Chain |

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic effects, particularly in antioxidant and antimicrobial activities. Although specific applications are still under investigation, preliminary studies suggest that it may interact with various enzymes and receptors, influencing biochemical pathways relevant to health and disease.

Antioxidant Activity

Compounds similar to this compound have demonstrated significant antioxidant properties. The antioxidant activity is typically assessed through methods such as total antioxidant capacity (TAC), free radical scavenging assays, and metal chelation tests. These methods evaluate the compound's ability to neutralize reactive oxygen species (ROS) and protect cellular components from oxidative stress.

Antimicrobial Activity

Initial investigations suggest that this compound may possess antimicrobial properties. Similar compounds have been shown to inhibit the growth of various pathogens, including bacteria and fungi. The exact mechanisms of action are still being elucidated, but they may involve disruption of microbial cell membranes or interference with metabolic pathways.

The mechanism of action for this compound remains largely undefined due to limited research. However, potential interactions with biological targets include:

- Enzyme Modulation : The compound may influence enzyme activities related to metabolic processes.

- Receptor Binding : It could interact with specific receptors involved in signaling pathways that regulate physiological functions.

Case Studies

While direct case studies on this compound are scarce, analogous compounds provide insights into its potential effects:

- Antioxidant Studies : A study demonstrated that similar acetoxy-substituted phenolic compounds exhibited significant free radical scavenging activity, suggesting that this compound may share these properties .

- Antimicrobial Efficacy : Research on related compounds has shown promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings indicate a potential for this compound in developing antimicrobial agents .

Future Research Directions

Further studies are essential to fully understand the biological activity of this compound:

- In vitro Studies : Detailed in vitro experiments should be conducted to assess its antioxidant capacity and antimicrobial effectiveness against a broader range of pathogens.

- In vivo Studies : Animal models could provide insights into the pharmacokinetics and therapeutic potential of this compound.

- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound will clarify its role in biological systems.

特性

IUPAC Name |

[2-(3-methylbut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10(2)8-9-12-6-4-5-7-13(12)15-11(3)14/h4-7H,1,8-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDFNQDQFNIMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641192 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76240-34-1 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。